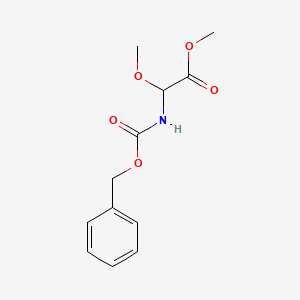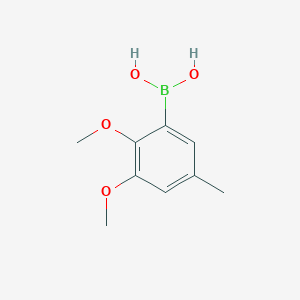
(2,3-Dimethoxy-5-methylphenyl)boronic acid
Übersicht
Beschreibung
“(2,3-Dimethoxy-5-methylphenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H13BO4 and a molecular weight of 196.01 .
Molecular Structure Analysis
The InChI code for “(2,3-Dimethoxy-5-methylphenyl)boronic acid” is 1S/C9H13BO4/c1-6-4-7 (10 (11)12)9 (14-3)8 (5-6)13-2/h4-5,11-12H,1-3H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two methoxy groups and one methyl group.Chemical Reactions Analysis
Boronic acids, including “(2,3-Dimethoxy-5-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, allowing the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
“(2,3-Dimethoxy-5-methylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 196.01 .Wissenschaftliche Forschungsanwendungen
Asymmetric Organic Synthesis
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, derived from tartrate, is instrumental in asymmetric organic synthesis. It is primarily used as a protecting group for boronic acids, including (2,3-Dimethoxy-5-methylphenyl)boronic acid. This application is crucial for producing various pure organoboron reagents and intermediates in asymmetric synthesis.
Macrocyclic Chemistry
Boronic acids, including (2,3-Dimethoxy-5-methylphenyl)boronic acid, are pivotal in macrocyclic chemistry. (Fárfan et al., 1999) discuss the creation of tetrameric macrocyclic compounds and dimeric boronates from different aryl boronic acids. These compounds are analyzed for their structural parameters, showcasing the versatility of boronic acids in this field.
Synthesis of Organic Compounds
Suzuki Cross-Coupling Reactions
Boronic acids, such as (2,3-Dimethoxy-5-methylphenyl)boronic acid, play a significant role in Suzuki cross-coupling reactions. (E. J. L. Lana et al., 2004) describe the synthesis of various substituted benzoquinones by cross-coupling boronic acid with aromatic bromides or iodides. This process is crucial for producing biaryl compounds and demonstrates the utility of boronic acids in organic synthesis.
Chiral Auxiliary and Protecting Group
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol is used as a chiral auxiliary and a protecting group for boronic acids like (2,3-Dimethoxy-5-methylphenyl)boronic acid. This application is crucial in cyclopropanation of alkenylboronic esters and allows a variety of transformations, contributing to the synthesis of boron-containing functionalized bicyclopropanes.
Fluorescent Chemosensors
(S. Huang et al., 2012) discuss the use of boronic acids in developing fluorescent chemosensors. Boronic acids, including (2,3-Dimethoxy-5-methylphenyl)boronic acid, can interact with cis-diol to form rings, enabling the detection of carbohydrates and bioactive substances. This application is significant in disease prevention, diagnosis, and treatment.
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,3-dimethoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFLYXCXQHLTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461912 | |
| Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxy-5-methylphenyl)boronic acid | |
CAS RN |
396102-17-3 | |
| Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
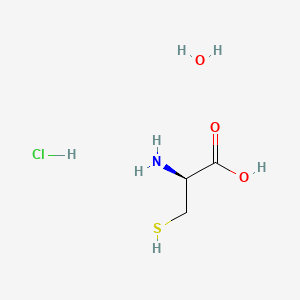
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)

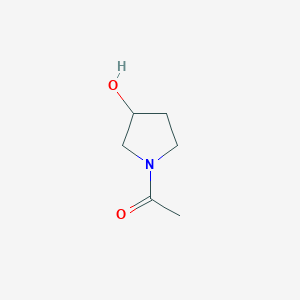
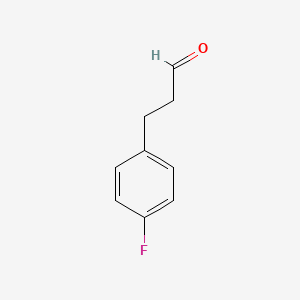
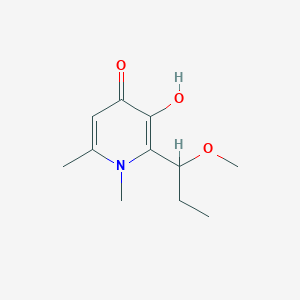
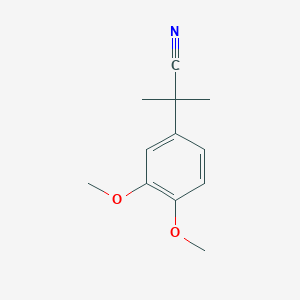
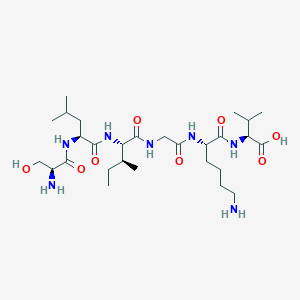
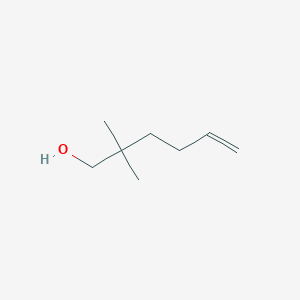
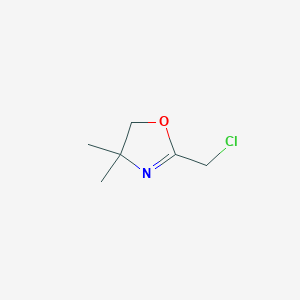
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
